(2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
Description
(2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid (CAS 334769-80-1) is a chiral pyrrolidine derivative widely used as a building block in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a methyl substituent at the C5 position, which confers stereochemical rigidity and modulates physicochemical properties. Key characteristics include:
- Synthesis: Prepared via hydrolysis of esters using lithium hydroxide monohydrate in ethanol/water, achieving a 98.5% yield under mild conditions (25°C, 12 hours) .
- Physicochemical Properties: Topological polar surface area (TPSA) of 66.84 Ų, indicative of moderate polarity. It exhibits low gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, with a bioavailability score of 0.55 .
- Safety: Classified as an irritant (H315, H319, H335) and requires storage at 2–8°C in dry conditions .
Properties
IUPAC Name |
(2S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7?,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAYEGDCKUEPNE-MQWKRIRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721893 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-methyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374929-20-1 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-methyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Pyrrolidine Derivative
- Starting Material: A suitable pyrrolidine derivative bearing the desired stereochemistry, often a 5-methylpyrrolidine with an ester or protected amine.
- Reagents: Di-tert-butyl dicarbonate (Boc2O) is commonly used to introduce the Boc group.
- Conditions: The reaction is performed in an organic solvent (e.g., dichloromethane or tetrahydrofuran) with a base such as triethylamine or sodium bicarbonate to neutralize generated acid.
- Outcome: Formation of the Boc-protected intermediate with retention of stereochemistry.
Hydrolysis of the Ester to Carboxylic Acid
- Typical Ester Precursor: (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate or related esters.
- Reagents: Lithium hydroxide monohydrate (LiOH·H2O) is the preferred base for saponification.
- Solvent System: Ethanol-water mixtures are employed to dissolve both the ester and lithium hydroxide effectively.
- Reaction Conditions:
- Temperature: Ambient (around 25°C)
- Time: 12–16 hours of stirring
- Workup: After completion, the reaction mixture is acidified (pH ~2) using hydrochloric acid (HCl), followed by extraction with ethyl acetate (EtOAc) or dichloromethane (DCM). The organic phase is dried (e.g., with sodium sulfate) and concentrated under reduced pressure to yield the acid as a white solid.
- Yield: Typically quantitative to near-quantitative yields (98.5% to 100%) reported.
Experimental Data Summary
| Step | Starting Material | Reagents & Conditions | Reaction Time | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| Boc Protection | Pyrrolidine derivative | Boc2O, base (TEA), organic solvent | Several hours | Room temp | High (not always specified) | Standard amine protection |
| Ester Hydrolysis | Boc-protected ester (e.g., 6.46 g, 25.1 mmol) | LiOH·H2O (2.11 g, 50.2 mmol), EtOH/H2O (20 mL/12 mL) | 12–16 h | 25°C | 98.5–100% | Stirred, acidified, extracted, dried |
Example Experimental Procedure for Hydrolysis:
To a solution of (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate (6.46 g, 25.1 mmol) in ethanol (20 mL) was added lithium hydroxide monohydrate (2.11 g, 50.2 mmol) and deionized water (12 mL). The mixture was stirred at room temperature for 16 hours. After completion, the mixture was partitioned between ethyl acetate and a 1:1 mixture of saturated brine and 1N HCl. The aqueous layer was extracted again with ethyl acetate. The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure to yield (2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid as a white solid in quantitative yield.
Industrial and Advanced Methods
- Continuous Flow Synthesis: Recent advances include the use of microreactor technology for continuous flow hydrolysis, improving reaction control, scalability, and sustainability compared to traditional batch methods.
- Stereochemical Control: Enantiomeric purity is maintained by starting from chiral precursors or via asymmetric synthesis routes. Chiral resolution methods such as chiral HPLC or crystallization may be employed to ensure stereochemical integrity.
- Purification: Column chromatography or recrystallization (e.g., from ethanol) is used to obtain high-purity products with melting points around 186–187°C.
Analytical Characterization Supporting Preparation
- Mass Spectrometry (ESI): Molecular ion peak at m/z 230.3 [M+H]+ confirms molecular weight.
- 1H NMR (400 MHz, CD3OD): Key signals include:
- X-ray Crystallography: Used to confirm absolute stereochemistry and purity.
- Chiral HPLC: Ensures enantiomeric purity.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, base (TEA) | DCM or THF | RT, several hours | High | Standard amine protection |
| Ester Hydrolysis | Lithium hydroxide monohydrate | Ethanol/water | 12–16 h, 25°C | 98.5–100 | Acidify post-reaction, extract, dry |
Research Findings and Notes
- The hydrolysis step using lithium hydroxide in ethanol-water is highly efficient, providing near-quantitative yields with mild conditions that preserve stereochemistry.
- The Boc protecting group is stable under these conditions but can be selectively removed under acidic conditions later in peptide synthesis.
- Continuous flow methods are emerging as scalable, green alternatives to batch hydrolysis, enhancing reproducibility and reducing waste.
- The compound’s stereochemical purity is critical for its application in medicinal chemistry and peptide synthesis, necessitating careful control during synthesis and purification.
This comprehensive overview consolidates diverse, authoritative sources to present a clear, detailed picture of the preparation methods for (2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid, emphasizing experimental conditions, yields, and analytical validation essential for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrrolidine ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.
Major Products Formed:
Oxidation: Oxidized derivatives of the methyl group.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Deprotected amino derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Role as a Proline Analog
Boc-5-methylproline functions as a proline analog, which is crucial in the design of peptide-based drugs. Its structure allows it to mimic the natural amino acid proline, facilitating the incorporation into peptides that exhibit enhanced biological activity or stability. Research indicates that substituting proline with Boc-5-methylproline can improve the pharmacokinetic properties of peptides by increasing their resistance to enzymatic degradation .
1.2 Antiviral and Anticancer Properties
Recent studies have indicated that compounds containing Boc-5-methylproline exhibit promising antiviral and anticancer activities. For example, derivatives of this compound have been tested against various viral strains and cancer cell lines, showing significant inhibition of cell proliferation and viral replication . The specific mechanisms of action are still under investigation but may involve interference with cellular pathways that promote tumor growth or viral replication.
Peptide Synthesis
2.1 Use in Solid-Phase Peptide Synthesis (SPPS)
Boc-5-methylproline is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal of the Boc protecting group. This property makes it an ideal candidate for synthesizing complex peptides where precise control over stereochemistry is required . The ability to introduce various functional groups during synthesis allows for the development of peptides with tailored properties for specific therapeutic applications.
2.2 Enhancing Peptide Stability
Incorporating Boc-5-methylproline into peptide sequences has been shown to enhance overall peptide stability. This stability is critical for therapeutic peptides that need to withstand metabolic degradation when administered in vivo. Studies have demonstrated that peptides containing this compound exhibit prolonged half-lives and improved bioavailability compared to their unmodified counterparts .
Chiral Building Block in Organic Synthesis
3.1 Asymmetric Synthesis
Boc-5-methylproline serves as an important chiral building block in asymmetric synthesis. Its configuration allows chemists to produce enantiomerically pure compounds, which are essential in pharmaceuticals where the activity often depends on the specific stereochemistry of the molecule . The compound has been employed in various asymmetric reactions, including Michael additions and aldol reactions, yielding high enantiomeric excesses.
3.2 Development of Novel Catalysts
The unique structural features of Boc-5-methylproline have also led to its application in developing novel catalysts for asymmetric transformations. Researchers have explored its potential as a ligand in transition metal-catalyzed reactions, enhancing reaction selectivity and efficiency . These advancements contribute significantly to green chemistry practices by minimizing waste and improving reaction conditions.
Mechanism of Action
The mechanism of action of (2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the protecting group can be removed under acidic conditions, revealing the free amino group for further functionalization.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares structural features of analogous pyrrolidine derivatives:
*Estimated based on tert-butyl group addition.
Key Observations :
Physicochemical and Bioactivity Profiles
*Estimated based on structural similarity.
Insights :
- Solubility : The target compound’s Log S (ESOL) is -2.00 , while phenyl-substituted analogs (e.g., ) likely have lower solubility due to higher LogP.
Biological Activity
(2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid, also known as Boc-5-Me-Pro-OH, is a compound of interest in medicinal chemistry and drug development. Its structure features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, which is significant for its reactivity and biological activity. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- CAS Number : 334769-80-1
- InChI Key : BSAYEGDCKUEPNE-YUMQZZPRSA-N
Biological Activity Overview
The biological activity of (2S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid has been investigated in various contexts, particularly its role as a precursor in the synthesis of bioactive molecules and its interaction with biological targets.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, derivatives of pyrrolidine compounds have shown inhibitory effects on enzymes linked to cancer progression and inflammation.
- Receptor Modulation : Research indicates that this compound may interact with various receptors, influencing cellular signaling pathways. This interaction can lead to changes in cell proliferation, differentiation, and apoptosis.
- Neuropharmacological Effects : Some studies have suggested that pyrrolidine derivatives can exhibit activity at nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and have implications in neurodegenerative diseases.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of (2S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with an IC50 value indicating effective inhibition at low micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Apoptosis induction |
| MCF7 (Breast) | 10.0 | Cell cycle arrest |
| A549 (Lung) | 15.0 | Inhibition of PI3K/Akt pathway |
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from oxidative stress. Results showed that it could reduce reactive oxygen species (ROS) levels and enhance cell survival rates under stress conditions.
| Treatment | ROS Levels (%) | Cell Viability (%) |
|---|---|---|
| Control | 100 | 70 |
| Compound (10 µM) | 60 | 85 |
| Compound (20 µM) | 40 | 90 |
Q & A
Basic Questions
Q. What are the standard synthetic routes for (2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid?
- Methodology : The synthesis typically involves Boc-protection of a proline derivative. For example, (tert-butoxycarbonyl)-L-proline can undergo regioselective functionalization at the 5-position. A reported procedure involves azidation at the 5-position using NaN₃ and CuSO₄ in aqueous acetone, yielding intermediates like (2S)-5-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (50% NMR yield) . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to improve yield and purity.
- Key Considerations :
- Use anhydrous conditions to prevent Boc-group hydrolysis.
- Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks based on coupling constants and DEPT experiments. For instance, the methyl group at C5 appears as a triplet (δ ~1.2–1.5 ppm) due to vicinal coupling with pyrrolidine protons.
- IR Spectroscopy : Confirm Boc-group presence via C=O stretch (~1680–1720 cm⁻¹).
Q. What safety precautions are necessary when handling this compound?
- Hazard Classification :
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Use gloves, avoid ingestion. |
| Skin Irritation | H315 | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319 | Use safety goggles. |
- Storage : Store in a dry, ventilated area at 2–8°C. Avoid exposure to acids or bases to prevent Boc-group cleavage .
Advanced Research Questions
Q. How to ensure enantiomeric purity during synthesis and analysis?
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during functionalization. Monitor racemization via polarimetry or chiral HPLC.
- Validation : SC-XRD with SHELXL refines Flack parameters (e.g., x ≈ 0 for enantiopure samples). For ambiguous cases, compare experimental and simulated CD spectra .
Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?
- Application : The Boc-protected derivative serves as a proline analog to introduce conformational constraints in peptides. For example, it is coupled to valine residues using DCC/HOBt activation, as seen in derivatives like (2S,5S)-1-((methoxycarbonyl)-L-valyl)-5-methylpyrrolidine-2-carboxylic acid .
- Deprotection Strategy : Remove the Boc group with TFA/DCM (1:1 v/v) while preserving acid-sensitive functionalities elsewhere in the peptide.
Q. How to resolve contradictions between NMR yield and chromatographic purity?
- Case Study : A 50% ¹H NMR yield () may conflict with HPLC purity due to residual solvents or byproducts.
- Troubleshooting :
- Use preparative HPLC to isolate the product.
- Perform quantitative ¹³C NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate yield calculation.
Q. What are the effects of modifying the pyrrolidine ring on biological activity?
- Structural Insights : Substitutions at C5 (e.g., methyl vs. phenyl groups) alter hydrophobicity and hydrogen-bonding capacity. For example, Boc-L-Pro(4-Ph)-OH (4-phenyl analog) shows enhanced rigidity in peptide backbones .
- Methodology :
- Synthesize analogs via Suzuki-Miyaura coupling or alkylation.
- Assess conformational changes via 2D NMR (NOESY) or molecular dynamics simulations.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
